molecular formula C11H20 B103828 1-Undecyne CAS No. 2243-98-3

1-Undecyne

Cat. No. B103828
CAS RN: 2243-98-3
M. Wt: 152.28 g/mol
InChI Key: YVSFLVNWJIEJRV-UHFFFAOYSA-N
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Description

1-Undecyne is a molecule of interest in various chemical synthesis and material applications. It serves as a building block in the creation of complex molecular structures, which are often found in biologically active compounds and materials with specific properties.

Synthesis Analysis

The synthesis of compounds related to 1-undecyne involves several innovative approaches. For instance, undecylenic acid-based monoglycerides are synthesized from glycidol and undecylenic acid for polymerization applications, using green chemistry approaches that include solvent-less and catalyzed reactions . Additionally, the construction of the 11-oxabicyclo[6.2.1]undec-3-ene core, a scaffold for germacrane-type sesquiterpenes, involves a stereoselective synthesis with features like formal asymmetric induction and ring-closing metathesis . Moreover, the synthesis of poly(1-phenyl-1-undecyne)s with various pendant groups or side chains demonstrates the versatility of 1-undecyne derivatives in affecting properties like liquid crystallinity and light emission .

Molecular Structure Analysis

The molecular structure of 1-undecyne derivatives is crucial in determining their properties and reactivity. For example, the synthesis of bicyclo[4.4.1]undec-1(11)-ene showcases the formation of a bridged trans-cycloheptene, which rapidly dimerizes to form novel compounds . The molecular structure of these compounds is often characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray diffraction.

Chemical Reactions Analysis

1-Undecyne and its derivatives undergo various chemical reactions that are essential for the synthesis of heterocyclic compounds. Transition metal-catalyzed carbocyclization of nitrogen and oxygen-tethered 1,n-enynes and diynes is a powerful method to synthesize five or six-membered heterocyclic compounds . Cascade cyclization reactions of 1,7-enynes have also been developed to access complex molecular architectures, which are important in the synthesis of natural products, drugs, and functional materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-undecyne derivatives are influenced by their molecular structure and the nature of their substituents. The mesomorphic and luminescent properties of poly(1-phenyl-1-undecyne)s, for instance, are greatly affected by the structural variations of the pendant groups or side chains . The reactivity of undec-10-ene-1-thiol monolayers on gold surfaces, as another example, is studied using electrochemical and spectroscopic methods, revealing insights into the oligomerization reactions and structural changes upon irradiation .

Scientific Research Applications

1. Applications in Polymer Science

1-Undecyne has been utilized in the synthesis of new poly(1-phenyl-1-undecyne)s with different mesogenic and chromophoric pendant groups or side chains. These structural variations significantly affect the mesomorphic and luminescent properties of the polymers. Such polymers, due to their high molecular weights and unique properties, have potential applications in materials science, particularly in the development of liquid crystalline and light-emitting materials (Lam et al., 2005).

2. Biochemical Sensor Development

In biochemical research, 1-Undecyne has been explored for developing robust electrochemical DNA sensors. Interfaces prepared via UV-hydrosilylation of undecylenic acid and 1,8-nonadiyne on silicon have shown potential in creating stable and efficient DNA sensor platforms, contributing to advancements in biosensing technologies (Michaels et al., 2014).

3. Advancements in Optical Materials

1-Undecyne is a key component in synthesizing materials with aggregation-induced emission (AIE) properties. Studies have shown that derivatives like poly{1,1-[(1,2,3,4,5-pentaphenylsiloly)oxy]-1-phenyl-1-undecyne} exhibit enhanced emissions and long lifetimes, indicating significant potential for applications in optoelectronics and advanced lighting technologies (Ren et al., 2005).

4. Nonlinear Optical Chromophores

Poly(1-alkyne)s containing azobenzene, synthesized with 1-undecyne, have shown promising optical limiting and nonlinear optical properties. These properties are crucial for developing new materials for optical limiting applications, such as in the fields of photonics and laser technology (Yin et al., 2007).

Safety And Hazards

1-Undecyne is combustible . It may cause slight skin and eye irritation . Inhalation is not expected to be a major route of exposure, but if ingested, it can pose an aspiration hazard . It is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . In case of fire, use CO2, dry chemical, or foam for extinction .

properties

IUPAC Name

undec-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20/c1-3-5-7-9-11-10-8-6-4-2/h1H,4-11H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSFLVNWJIEJRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062288
Record name 1-Undecyne
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Molecular Weight

152.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Undecyne

CAS RN

2243-98-3, 102681-76-5
Record name 1-Undecyne
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Record name 1-Undecyne
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Record name Undecyne
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Record name 1-Undecyne
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Record name 1-Undecyne
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Record name 1-Undecyne
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Record name 1-UNDECYNE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
369
Citations
JWY Lam, Y Dong, CCW Law, Y Dong… - …, 2005 - ACS Publications
… In this work, a group of 1-phenyl-1-undecyne derivatives with different functional substituents (1−3) are successfully polymerized into high molecular weight polymers (P1−P3x) in …
Number of citations: 54 pubs.acs.org
J Geng, X Zhao, E Zhou, G Li, JWY Lam… - Molecular crystals and …, 2003 - Taylor & Francis
Liquid crystalline properties of a mesomorphic polyacetylene {-[HC=C(CH 2 ) 9 OOC-Biph-OC 7 H 15 ] n - (PA9EO7), Biph=4-4'-biphenylyl} are investigated by X-ray diffraction, …
Number of citations: 15 www.tandfonline.com
J Geng, F Geng, X Yang, J Wang, G Li… - … Crystals and Liquid …, 2002 - Taylor & Francis
The crystal structure of 11-{[(4′-heptoxy-4-biphenylyl) carbonyl] oxy}-1-undecyne (A9EO7), an acetylene with a biphenyl mesogenic moiety, was studied by combination of electron …
Number of citations: 7 www.tandfonline.com
H Elmadni, M Mishyna, Y Fujii - Afr. J. Agric. Res, 2019 - researchmap.jp
… 1-decyne in comparison with 1-undecyne and 1-nonyne, which revealed a retention time of 11.99 and 7.84 min, respectively. The chromatograms of 1-decyne, 1-undecyne, and 1-…
Number of citations: 3 researchmap.jp
J Geng, F Geng, J Wang, B Zhu, G Li, E Zhou… - Liquid …, 2004 - Taylor & Francis
The liquid crystalline properties of a mesogenic poly(1-alkyne) and the corresponding monomer were studied using transmission electron microscopy, X-ray diffraction, polarizing …
Number of citations: 6 www.tandfonline.com
C Orrenius, N Öhrner, D Rotticci, A Mattson, K Hult… - Tetrahedron …, 1995 - Elsevier
… structurally related to 2-octanol, namely 3-hydroxy-1-undecyne, 3-hydroxy-1-nonene, 3-uonanol, 1… We thank Prof Kurt Faber for the supply of 3-hydroxy1-undecyne (2). The provision of …
Number of citations: 84 www.sciencedirect.com
YM Huang, W Ge, JWY Lam, BZ Tang - Applied Physics Letters, 2001 - pubs.aip.org
… In this letter, we investigate the PL of tetrahydrofuran solutions of a highly luminescent liquid crystalline PA, poly11- 4 -heptoxy-4-biphenylylcarbonyloxy-1-undecyne PBU, under the …
Number of citations: 57 pubs.aip.org
SG Morris - Journal of the American Oil Chemists Society, 1971 - Springer
… The excess 1-undecyne used in the reaction was recovered from the hydrocarbon residue by distillation, the docosadiyne remaining in the pot. Purification of Acids. Sparreboom (9) …
Number of citations: 8 link.springer.com
YM Huang, JWY Lam, KKL Cheuk, W Ge… - Materials Science and …, 2001 - Elsevier
… Light emission from tetrahydrofuran solutions of a liquid crystalline polyacetylene, poly(11-{[(4′-heptoxy-4-biphenylyl)carbonyl]oxy}-1-undecyne), is investigated in the electrical field. …
Number of citations: 19 www.sciencedirect.com
Y Ren, Y Dong, JWY Lam, BZ Tang, KS Wong - chemical Physics letters, 2005 - Elsevier
… In this Letter, the photoluminescence of 1,1,2,3,4,5-hexaphenylsilole (HPS) and poly{1,1-[(1,2,3,4,5-pentaphenylsiloly)oxy]-1-phenyl-1-undecyne} (PS9PA) was studied in detail by time-…
Number of citations: 107 www.sciencedirect.com

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